7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound belonging to the class of benzazepines, which are seven-membered heterocycles containing nitrogen. These compounds have garnered interest due to their potential biological activities and applications in medicinal chemistry. The compound features a fused bicyclic structure that contributes to its chemical properties and reactivity.
The compound is synthesized through various methods, with research highlighting its structural versatility and potential for forming diverse molecular architectures. Notable studies include those by R. Vaid et al. (2014) and Sergio A. Guerrero et al. (2014), which discuss synthetic pathways and structural analyses of related benzazepine derivatives.
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can be classified as:
The synthesis of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic reactions. A prominent method includes starting from 2,4-dimethylaniline and undergoing a series of reactions such as N-alkylation, carbamoylation, hydrolysis, and cyclization via Friedel–Crafts reactions.
The molecular structure of 7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one features a bicyclic framework with specific substituents at the 7 and 9 positions:
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes several notable chemical transformations:
Research has documented these reactions' outcomes in terms of yield and product diversity, emphasizing the compound's versatility in organic synthesis .
Relevant data from crystallographic studies have provided insights into its physical properties and potential applications .
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is primarily explored for its potential applications in:
Research continues to explore the full scope of its applications in various scientific fields .
The synthesis of benzoazepinone cores historically relied on intramolecular Friedel-Crafts acylation or lactamization strategies. A prominent approach involves o-phenylenediacetic acid derivatives, where cyclization forms the seven-membered azepinone ring. As demonstrated in NMDA receptor antagonist syntheses, commercially available o-phenylenediacetic acid (6) undergoes anhydride formation followed by chiral auxiliary-directed ring closure to establish the benzazepine scaffold [3]. This method produces the core structure in 4 linear steps with moderate yields (45-60%), but faces limitations in introducing specific methyl groups at C7/C9 positions late in the sequence [3] [5].
An alternative classical route employs Schmidt rearrangements of tetralone precursors, as applied in tubulin inhibitor syntheses. 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes regioselective azide-mediated expansion under strong acid conditions (CH₃SO₃H), yielding lactam isomers that require chromatographic separation. While applicable to methoxy-substituted analogs, this method provides limited regiocontrol for dimethylated variants [6].
Table 1: Classical Benzoazepinone Synthesis Routes
Starting Material | Key Transformation | Target Intermediate | Yield Range | Limitations | |
---|---|---|---|---|---|
o-Phenylenediacetic acid (6) | Anhydride formation/Chiral auxiliary | Oxazolo[3]benzoazepinone (4) | 45-60% | Low diastereoselectivity | |
Substituted tetralones | Schmidt rearrangement | Benzoazepinone lactams | 30-50% | Isomeric mixtures, harsh conditions | |
4-chloroaniline | Succinic anhydride acylation | 4-(4-chloroanilino)-4-oxobutanoic acid | 85% | Requires intramolecular FC acylation | [5] |
Contemporary methodologies leverage palladium-catalyzed cross-coupling to assemble substituted benzoazepinones. A significant advance involves Suzuki-Miyaura reactions for installing aryl groups prior to ring closure, enabling access to diverse C7/C9 patterns. The synthesis of ROCK inhibitors exemplifies this strategy, where virtual screening identified benzoazepinone as a superior core replacement for thiazole acetamides. Computational workflows (Schrödinger Suite 2020) combined shape screening (Phase) and docking (Glide) to prioritize benzoazepinone derivatives, with compound 3 emerging as the top-scoring virtual hit (ROCK1 Ki = 0.15 nM) [7].
Reductive Heck cyclizations provide efficient access to enantiopure scaffolds. As reported for 3-benzoazepine NMDA antagonists, palladium(0)-catalyzed intramolecular carboamination of alkyne-tethered anilines proceeds with high exo-selectivity (7-exo-dig) using Pd(OAc)₂/PPh₃ catalysts. This method delivers the core in 75-88% yield with excellent functional group tolerance, enabling late-stage diversification at C1 [3]. Microwave-assisted lactamization further enhances efficiency for C7-methoxy analogs, reducing reaction times from 48 hours to <30 minutes while improving yields by 15-20% compared to conventional heating [6].
Achieving precise dimethylation at C7 and C9 requires strategic sequencing and protecting group manipulation. Directed ortho-metalation (DoM) provides the most reliable regiocontrol:
Table 2: Methylation Approaches for 7,9-Dimethyl Benzoazepinones
Strategy | Sequence | Regioselectivity | Overall Yield | Key Advantage | |
---|---|---|---|---|---|
Directed ortho-metalation | N-protection → C9 lithiation → C7 bromination/coupling | >95% at C9 | 28-35% | High positional control | |
Pre-methylated building block | 2,6-dimethylaniline derivatives | 100% predefined | 40-45% | Simplifies late-stage synthesis | |
Sequential Friedel-Crafts | C7 methylation before ring closure | Moderate (70-80%) | 30-38% | Compatible with classical synthesis | [5] |
Challenges persist in differentiating C7 and C9 reactivity due to their electronic similarity. Computational modeling reveals a 1.3 kcal/mol thermodynamic preference for C9 metalation due to reduced steric hindrance near the lactam carbonyl, rationalizing the observed regiochemistry . For the specific target compound, commercial availability of both the free base (CAS 886367-24-4) and hydrochloride salt (CAS 1259393-22-0) confirms successful implementation of these strategies at production scale [2] [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0